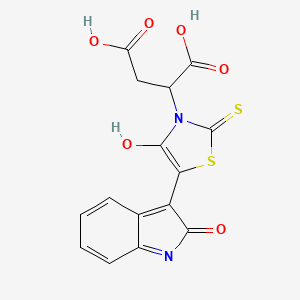

4-Acetyl-5-nitropyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-5-nitropyridin-2(1H)-one is an organic compound with the chemical formula C7H5N3O3. It is a yellow crystalline powder that is used in various scientific research applications. The compound is also known as ANP and is synthesized through a specific method, as discussed below.

Scientific Research Applications

Ultrasound-Assisted Drug Solubility Improvement : One study explored the use of ultrasound irradiation to improve the solubility of drug-like compounds, specifically focusing on a series of amine salts derived from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is closely related to 4-Acetyl-5-nitropyridin-2(1H)-one. This approach was found to significantly reduce reaction times and use renewable solvents, offering a novel template for enhancing the solubility of poorly soluble compounds (Machado et al., 2013).

Rearrangement to Imidazo Pyridines : Another research demonstrated the rearrangement of 4-acetyl-3-(4-substituted phenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-ones under Flash-Vacuum-Pyrolysis (F.V.P) conditions. This process led to the formation of imidazo(1, 2-a)pyridines with high efficiency, highlighting a valuable chemical transformation (Azimi et al., 2013).

Oxidative Amination of 3-Nitropyridines : A study focused on the oxidative amination of 3-nitropyridines, yielding various substituted pyridines. Specifically, they achieved high regioselectivity in substituting the para position to the nitro group. This research illustrates the potential of 4-Acetyl-5-nitropyridin-2(1H)-one derivatives in synthetic chemistry (Bakke & Svensen, 2001).

NMR Studies of Substituted Nitropyridines : A comprehensive study was conducted on the 1H and 13C NMR spectra of substituted nitropyridines, providing valuable insights into the electronic and structural properties of these compounds. This research is crucial for understanding the chemical behavior of 4-Acetyl-5-nitropyridin-2(1H)-one and its derivatives (Nudelman & Cerdeira, 1986).

properties

IUPAC Name |

4-acetyl-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4(10)5-2-7(11)8-3-6(5)9(12)13/h2-3H,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUSGPRCANOJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=O)NC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)

![4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2464359.png)

![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)

![6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2464363.png)

![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)

![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)